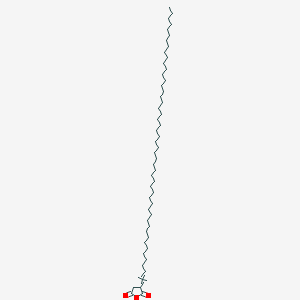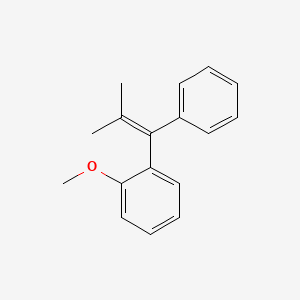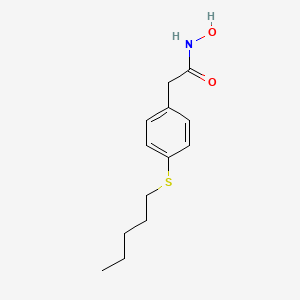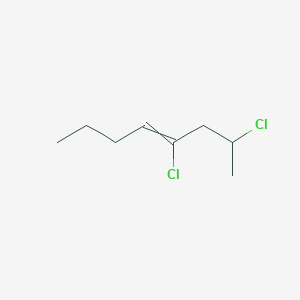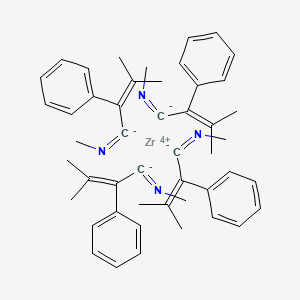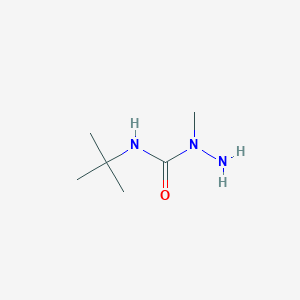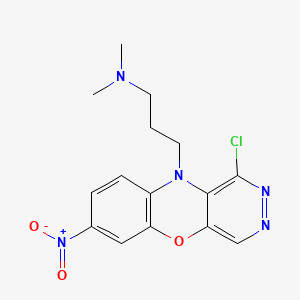
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyridazino-benzoxazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms. The presence of a nitro group, a chloro substituent, and a dimethylamino propyl side chain further enhances its chemical reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.
Introduction of the Benzoxazine Moiety: The benzoxazine ring is then introduced through a cyclization reaction, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.
Substitution Reactions: The chloro and nitro groups are introduced through substitution reactions, where specific reagents such as chlorinating agents and nitrating agents are used.
Addition of the Dimethylamino Propyl Side Chain: The final step involves the addition of the dimethylamino propyl side chain through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form other functional groups.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas and catalysts.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the chloro group may result in various substituted benzoxazine derivatives.
科学的研究の応用
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The presence of the nitro group and the dimethylamino propyl side chain can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-ethyl-7-nitro-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-methyl-7-nitro-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(2-(dimethylamino)ethyl)-7-nitro-
Comparison
Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 1-chloro-10-(3-(dimethylamino)propyl)-7-nitro- is unique due to the presence of the dimethylamino propyl side chain. This structural feature can influence its chemical reactivity, biological activity, and potential applications. The specific arrangement of functional groups and the fused ring system also contribute to its distinct properties and utility in various fields.
特性
CAS番号 |
64610-52-2 |
|---|---|
分子式 |
C15H16ClN5O3 |
分子量 |
349.77 g/mol |
IUPAC名 |
3-(1-chloro-7-nitropyridazino[4,5-b][1,4]benzoxazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H16ClN5O3/c1-19(2)6-3-7-20-11-5-4-10(21(22)23)8-12(11)24-13-9-17-18-15(16)14(13)20/h4-5,8-9H,3,6-7H2,1-2H3 |
InChIキー |
XSRPXSMSISNFCK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CN=NC(=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)



